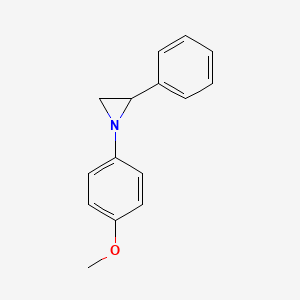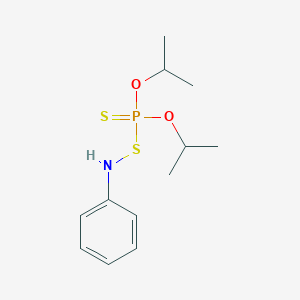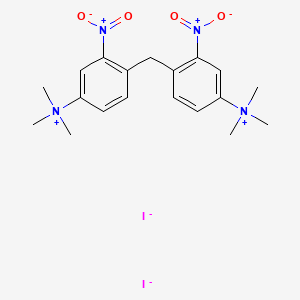
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is an organic compound with a complex structure that includes a phenylethene core and two 4-methylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Similar structure but with an ethanediyl linker instead of a phenylethene core.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne linker, offering different electronic properties.
Uniqueness
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is unique due to its phenylethene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
66184-00-7 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)-1-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-19(13-9-17)16-22(20-6-4-3-5-7-20)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Clave InChI |
FFMAASNQHXXQCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




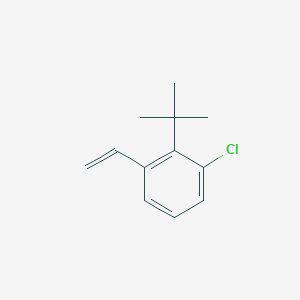
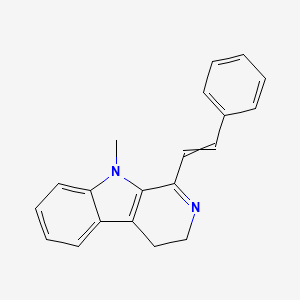
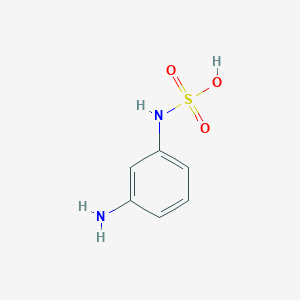

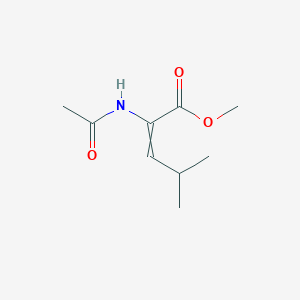
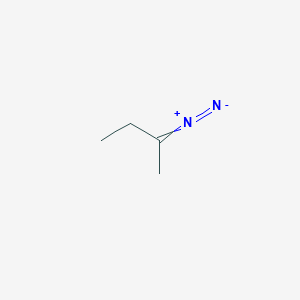
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
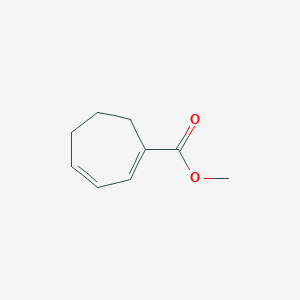
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
